1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1289384-97-9
VCID: VC8227675
InChI: InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
SMILES: C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

CAS No.: 1289384-97-9

Cat. No.: VC8227675

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol - 1289384-97-9

Specification

CAS No. 1289384-97-9
Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name 1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Standard InChI Key KFFYBXDRTKRBKZ-UHFFFAOYSA-N
SMILES C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyl group and at the 1-position with a 2,5-dichlorobenzyl moiety. The dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, influencing both reactivity and biological interactions .

Key structural parameters:

  • Molecular formula: C₁₂H₁₃Cl₂NO

  • Molecular weight: 262.15 g/mol

  • Chirality: The 3-hydroxyl group creates a stereocenter, yielding (R)- and (S)-enantiomers.

Computational Predictions

Using analog data from 2,5-dichloro-3-nitropyridine and (S)-1-(3,4-dichloro-benzyl)-pyrrolidin-3-ol, key properties were extrapolated:

PropertyPredicted ValueMethod/Citation
Log P (octanol-water)1.38 ± 0.2XLOGP3
Aqueous solubility0.286–0.441 mg/mLESOL/Ali
Topological polar surface area58.71 ŲSILICOS-IT
CYP inhibitionLikely CYP1A2 inhibitorProTox-II extrapolation

The compound’s moderate lipophilicity suggests adequate blood-brain barrier penetration, a trait observed in its 3,4-dichloro analog.

Synthesis and Reaction Pathways

Primary Synthesis Route

While no direct synthesis of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol is documented, analogous compounds suggest a multi-step approach:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive conditions.

  • Benzylation: Reaction of pyrrolidin-3-ol with 2,5-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .

  • Chiral resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis.

Example protocol:

"2,5-Dichlorobenzyl chloride (1.2 eq) and pyrrolidin-3-ol (1 eq) were dissolved in acetonitrile with K₂CO₃ (2 eq). The mixture was stirred at 80°C for 2 hours, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/EtOAc 10:1). Yield: ~58%" .

Optimization Challenges

  • Temperature sensitivity: Excessive heat (>100°C) leads to decomposition of the dichlorobenzyl group .

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve benzylation efficiency but complicate purification.

Physicochemical Properties

Solubility and Stability

Experimental data from 2,5-dichloro-3-nitropyridine provides benchmarks:

MediumSolubility (mg/mL)Class
Water0.286–0.441Slightly soluble
Ethyl acetate>50Freely soluble
Hexane<0.1Insoluble

The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the labile C–Cl bonds .

Spectroscopic Characteristics

Predicted spectral data based on analogs:

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 3H, aromatic), 3.80–3.60 (m, 1H, CH–OH), 2.90–2.70 (m, 4H, pyrrolidine).

  • IR (KBr): 3400 cm⁻¹ (O–H stretch), 1550 cm⁻¹ (C–Cl aromatic) .

Biological Activity and Applications

Antibacterial Screening

Dichlorinated pyridines demonstrate moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) . While untested, 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol may share this trait due to membrane-disrupting chlorine atoms.

Comparative Analysis with Structural Analogs

Compound1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
Molecular weight262.15246.13
Log P1.381.45
CYP1A2 inhibitionLikelyConfirmed
Synthetic accessibility2.02/32.15/3

The 2,5-dichloro substitution reduces steric hindrance compared to the 3,4-isomer, potentially enhancing receptor binding kinetics.

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